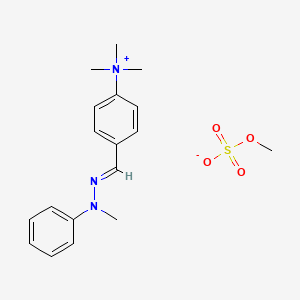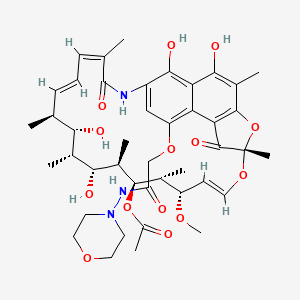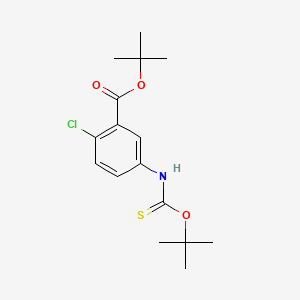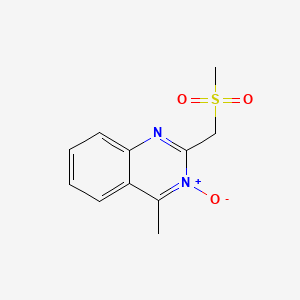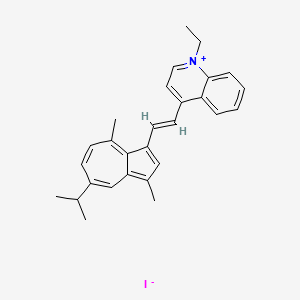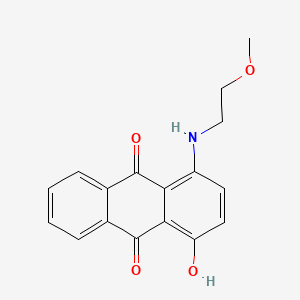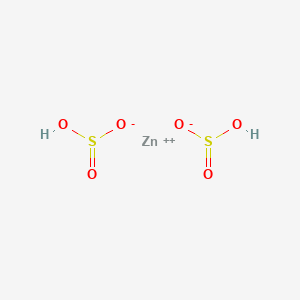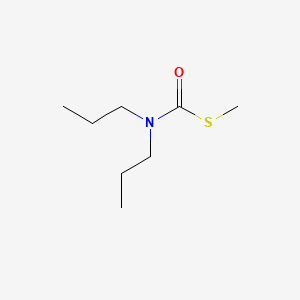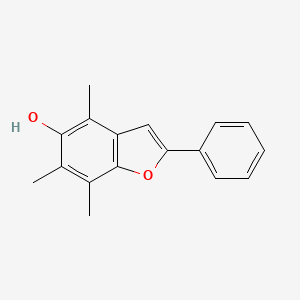
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is a novel compound that integrates the structural features of L-Tyrosine and phenothiazine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide typically involves the following steps:
Formation of the hydrazide intermediate: L-Tyrosine is first converted to its hydrazide form through a reaction with hydrazine hydrate under reflux conditions.
Coupling with phenothiazine derivative: The hydrazide intermediate is then reacted with a phenothiazine derivative, such as 2-chloro-10H-phenothiazine, in the presence of a base like sodium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenothiazine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide involves its interaction with cellular targets, leading to the inhibition of cancer cell proliferation and the scavenging of free radicals. The phenothiazine moiety is known to intercalate with DNA, disrupting replication and transcription processes, while the L-Tyrosine component contributes to antioxidant activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: Another phenothiazine derivative with anticancer and antioxidant properties.
Phenoxazine derivatives: Compounds like actinomycin D, which also exhibit anticancer activity.
Benzo[d]thiazole-2-thiol derivatives: Known for their antimicrobial and quorum sensing inhibitory activities.
Uniqueness
L-Tyrosine, 2-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)hydrazide is unique due to its dual functionality, combining the biological activities of both L-Tyrosine and phenothiazine. This dual functionality enhances its potential as a therapeutic agent, particularly in the fields of oncology and antioxidative therapy .
Eigenschaften
CAS-Nummer |
84409-82-5 |
|---|---|
Molekularformel |
C23H22N4O3S |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-N'-(2-oxo-2-phenothiazin-10-ylethyl)propanehydrazide |
InChI |
InChI=1S/C23H22N4O3S/c24-17(13-15-9-11-16(28)12-10-15)23(30)26-25-14-22(29)27-18-5-1-3-7-20(18)31-21-8-4-2-6-19(21)27/h1-12,17,25,28H,13-14,24H2,(H,26,30)/t17-/m0/s1 |
InChI-Schlüssel |
NIWKECRHQFGUJW-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNNC(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


